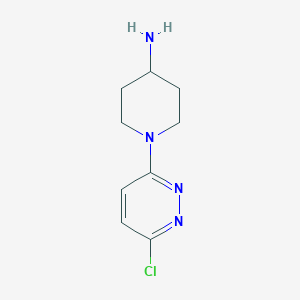

Methyl 2-methyl-1H-indole-6-carboxylate

描述

“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .科学研究应用

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

- Scientific Field: Chemistry

- Application Summary: This compound is used in the synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .

- Methods of Application: The procedure involves using commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .

- Results: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .

-

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .

- Results: The tricyclic indole was obtained in a good yield (84% yield) .

-

Inhibitor of Botulinum Neurotoxin

- Scientific Field: Pharmacology

- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used as an inhibitor of botulinum neurotoxin .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

-

Tryptophan Dioxygenase Inhibitors

-

ITK Inhibitors

-

Antibacterial Agents

安全和危害

未来方向

Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .

属性

IUPAC Name |

methyl 2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBSRRTTLVBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1H-indole-6-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)